molecular formula C23H46O2 B056554 Tricosanoic acid CAS No. 2433-96-7

Tricosanoic acid

Cat. No. B056554
CAS RN: 2433-96-7
M. Wt: 354.6 g/mol
InChI Key: XEZVDURJDFGERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tricosanoic acid and related compounds has been explored in various contexts, including the development of internal standards for quantitative analyses of polyunsaturated fatty acids in fish oils. For example, tricosanoic acid (23:0) has been compared with cis-15-tetracosenoic acid (nervonic acid, 24:1 n-9) for use as internal standards in the quantitation of eicosapentaenoic (EPA) and docosahexaenoic (DHA) fatty acids, showing similar behavior in gas chromatography flame ionization detectors, indicating its utility in quantitative analyses (Shantha & Ackman, 1990).

Molecular Structure Analysis

The molecular structure of tricosanoic acid, like other fatty acids, consists of a long hydrocarbon chain with a terminal carboxylic acid group. This structure contributes to its physical and chemical properties. Crystal structures of odd-numbered fatty acids, including tricosanoic acid, have been determined to adopt specific high-temperature phases, revealing insights into the arrangement of molecules within these phases and their interactions (Gbabode et al., 2007).

Chemical Reactions and Properties

Tricosanoic acid participates in various chemical reactions, including esterification and polymerization. Its reactivity is influenced by the presence of the carboxylic acid group, allowing it to form esters and amides. The polymerization of tricosa-10,12-diynoic acid has been studied, showing phase transitions and polymerization rates influenced by molecular structure and crystal defects (Tieke, Bloor, & Young, 1982).

Physical Properties Analysis

The physical properties of tricosanoic acid, such as melting point, solubility, and phase behavior, are directly related to its molecular structure. The high-temperature solid phases of odd-numbered fatty acids from tridecanoic acid to tricosanoic acid have been characterized, showing variations in packing arrangements and intermolecular interactions (Gbabode et al., 2007).

Chemical Properties Analysis

Chemical properties of tricosanoic acid, including acidity, reactivity towards nucleophiles, and participation in synthesis reactions, reflect its functionality in chemical synthesis and applications. The compound's role as an internal standard in fatty acid analysis exemplifies its utility in analytical chemistry, contributing to the quantification of important biomolecules (Shantha & Ackman, 1990).

Scientific Research Applications

  • Biochemistry

    • Tricosanoic acid is a 23-carbon long-chain saturated fatty acid .
    • It’s found in different plant oils and extracts such as the Brazilian peppertree .
    • It’s also produced in the human body .
    • It’s used as an internal standard for the quantitation of eicosapentaenoic (EPA) and docosahexaenoic (DHA) fatty acids .
  • Lipidomics

    • Tricosanoic acid is naturally synthesized in certain plants and mammals, including humans, where it predominates as a skin lipid .
    • It holds significance in biochemical, lipidomics, and metabolomics research applications .
  • Metabolomics

    • Tricosanoic acid is an odd chain fatty acid .
    • Fatty acids with odd numbers of carbon atoms are produced primarily by initiating the synthetic series with the three carbon compound, propionic acid .
    • Vitamin B12 is required for the conversion of propionate into succinate for oxidation in the central energy pathways .
    • Deficiency of vitamin B12 results in accumulation of propionate and subsequent buildup of the odd numbered fatty acids .
  • Hair Growth

    • Tricosanoic acid has been shown to stimulate hair growth .
  • Energy Source

    • Tricosanoic acid can be used as an energy source in vivo .
  • Plant Oils and Extracts

    • Tricosanoic acid is found in different plant oils and extracts such as the Brazilian peppertree .
    • It also occurs naturally in the leaves of Cecropia adenopus and in fennel .
    • It occurs in small quantities in the lipids of various other plants .
  • Cosmetics

    • Tricosanoic acid has been found to stimulate hair growth . This property could make it a valuable ingredient in hair care products.
  • Pharmaceuticals

    • Tricosanoic acid is a naturally occurring saturated fatty acid that has been found in various edible mushroom species . It inhibits lysis of human erythrocytes induced by S. aureus delta toxin in a concentration-dependent manner . Tricosanoic acid levels are decreased in the sebum of patients with papulopustular rosacea and increased in malignant, but not adjacent nonmalignant, prostate tissue in patients with prostate cancer .
  • Food Industry

    • Tricosanoic acid is found in different plant oils and extracts such as the Brazilian peppertree . It can also be produced in the human body . High intake of animal and dairy products favor high levels of fatty acids such as tricosanoic acid .
  • Biofuel

    • Tricosanoic acid is a major fatty acid obtained from oil palm fruits . This work provides guidelines for identifying these compounds, among others, and offers a platform for using oil palm seeds as a herbal alternative for various chemical, industrial, and medical applications .
  • Agriculture

    • Tricosanoic acid occurs naturally in the leaves of Cecropia adenopus and in fennel . It also occurs in small quantities in the lipids of various other plants . This could potentially be used in plant breeding or genetic engineering to enhance certain desirable traits.
  • Chemical Industry

    • Tricosanoic acid can be used as an internal standard for the quantitation of eicosapentaenoic (EPA) and docosahexaenoic (DHA) fatty acids . This could be useful in the chemical industry for quality control and standardization purposes.

Safety And Hazards

Tricosanoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Tricosanoic acid has been found in various edible mushroom species and has been shown to be a hair growth stimulant . It inhibits lysis of human erythrocytes induced by S. aureus delta toxin in a concentration-dependent manner . Tricosanoic acid levels are decreased in the sebum of patients with papulopustular rosacea and increased in malignant, but not adjacent nonmalignant, prostate tissue in patients with prostate cancer . These findings suggest potential future directions for the use of Tricosanoic acid in medical and cosmetic applications .

properties

IUPAC Name

tricosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-22H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZVDURJDFGERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93966-37-1 (lead salt), 94087-10-2 (aluminum salt), 98978-62-2 (calcium salt)
Record name Tricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40179067
Record name Tricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name Tricosanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18177
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Tricosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tricosanoic acid

CAS RN

2433-96-7
Record name Tricosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2433-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricosanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03500
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tricosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricosanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICOSANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MUC9A0MS6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tricosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

77.0 - 79.0 °C
Record name Tricosanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001160
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricosanoic acid
Reactant of Route 2
Reactant of Route 2
Tricosanoic acid
Reactant of Route 3
Reactant of Route 3
Tricosanoic acid
Reactant of Route 4
Reactant of Route 4
Tricosanoic acid
Reactant of Route 5
Reactant of Route 5
Tricosanoic acid
Reactant of Route 6
Reactant of Route 6
Tricosanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.